molecular formula C13H18O B2805494 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol CAS No. 1781318-35-1

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol

Cat. No.: B2805494
CAS No.: 1781318-35-1
M. Wt: 190.286
InChI Key: QXDICDLNVDCNAA-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthol using a suitable catalyst under controlled conditions. The reaction involves the addition of hydrogen to the naphthalene ring, resulting in the formation of the tetrahydronaphthalene structure .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the hydrogenation of naphthalene derivatives in the presence of a catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is unique due to its specific substitution pattern on the naphthalene ring and the presence of a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDICDLNVDCNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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